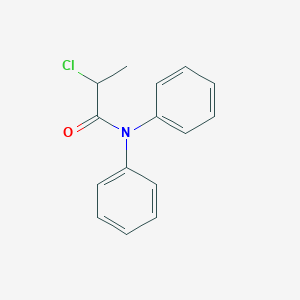

2-氯-N,N-二苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-N,N-diphenylpropanamide is a chemical compound that has been the subject of various research studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss 2-Chloro-N,N-diphenylpropanamide, they do provide insights into similar compounds, which can be used to infer certain aspects of 2-Chloro-N,N-diphenylpropanamide's characteristics.

Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-N,N-diphenylpropanamide often involves complex organic reactions. For instance, the reduction of 2-chloro-N-phenylpropanamide with lithium aluminium hydride has been re-examined, leading to the formation of N-propylaniline and N-isopropylaniline . This suggests that the synthesis of 2-Chloro-N,N-diphenylpropanamide could also involve reduction reactions and may yield interesting by-products or related compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For example, the molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide were analyzed using Hartree-Fock and density functional methods . These methods could similarly be applied to determine the molecular structure of 2-Chloro-N,N-diphenylpropanamide, providing valuable information about its geometry and electronic configuration.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2-Chloro-N,N-diphenylpropanamide can be complex and varied. The reduction of 2-chloro-N-phenylpropanamide, for example, leads to the formation of amines and indicates that Lewis acid catalysis can facilitate the reduction of aziridine intermediates . This information could be relevant when considering the chemical reactivity of 2-Chloro-N,N-diphenylpropanamide and its potential to undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Chloro-N,N-diphenylpropanamide have been characterized using various spectroscopic methods. The IR, NMR, and UV-Vis spectra provide insights into the electronic properties and chemical environment of the molecules . Additionally, computational methods such as DFT calculations have been used to predict properties like vibrational frequencies, chemical shifts, and non-linear optical properties . These techniques could be employed to gain a comprehensive understanding of the physical and chemical properties of 2-Chloro-N,N-diphenylpropanamide.

科学研究应用

合成和结构分析

- 合成和表征:合成并表征了一种与2-氯-N,N-二苯基丙酰胺密切相关的化合物,即2-苯甲酰-N-(4-氯苯基)-3-氧代-3-苯基丙酰胺,使用X射线衍射、红外、核磁共振和紫外-可见光谱等各种技术进行表征。该研究侧重于其优化的分子结构、振动频率和化学位移值,发现与实验数据(Demir et al., 2016)有很强的一致性。

抗真菌活性

- 抗真菌性能:新型取代的3,3,3-三氟-2-甲氧基-N-甲基-N,2-二苯基丙酰胺,一类与2-氯-N,N-二苯基丙酰胺相关的化合物,显示出中等的抗真菌活性(Yang et al., 2017)。

晶体结构

- 晶体结构测定:确定了一种与2-氯-N,N-二苯基丙酰胺类似的化合物的晶体结构,即(±)-顺-3-羟基-N,N-二甲基-2,3-二苯基丙酰胺。它显示出羰基和羟基氧原子之间的分子间氢键,稳定了结构(Kolev et al., 1995)。

抗原虫药物

- 对布鲁氏锥虫的改进活性:对基于二苯基双(2-亚氨基咪唑啉)的研究表明,引入氯苯基和氟苯基环改善了体外对布鲁氏锥虫的活性,一种原虫寄生虫(Ríos Martínez等,2015)。

除草剂研究

- 除草剂性能:使用二苯胺(N,N-二甲基-2,2-二苯基乙酰胺)等化合物进行的除草剂性能研究表明其在控制阔叶和禾本科杂草方面的有效性(Fretz, 1976)。

光催化降解

- 氯酚的降解:一项研究探讨了铜掺杂二氧化钛在可见光下降解氯酚,包括2-氯酚。这项研究对于理解与氯酚相关的环境应用具有重要意义(Lin et al., 2018)。

安全和危害

作用机制

Target of Action

It is known that the compound is used in various chemical transformations

Mode of Action

It is known to participate in oxidative annulation reactions . In these reactions, the compound interacts with catalysts and oxidants to form C–N and C–O bonds . The exact interaction with biological targets, if any, is yet to be determined.

Biochemical Pathways

The compound is primarily used in chemical synthesis

Result of Action

As a chemical reagent, it is known to participate in oxidative annulation reactions, leading to the formation of C–N and C–O bonds

Action Environment

In chemical reactions, factors such as temperature, solvent, and the presence of catalysts and oxidants can affect the compound’s reactivity . .

属性

IUPAC Name |

2-chloro-N,N-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-12(16)15(18)17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNUNGKNWBDEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N,N-diphenylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499572.png)

![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)

![Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2499574.png)

![3-chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2499580.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)